2-Oxa-6-azaspiro[3.3]heptane oxalate
Overview
Description
2-Oxa-6-azaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C7H11NO5 . It is used as an intermediate in pharmaceutical and chemical synthesis . The compound is often isolated as an oxalate salt .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1C2(CN1)COC2.C(=O)(C(=O)O)O
. The InChI representation is InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
. Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and potential reactions, it would be beneficial to refer to specialized chemistry resources or databases .Physical and Chemical Properties Analysis
The molecular weight of this compound is 189.17 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is slightly soluble in water .Scientific Research Applications
Improved Synthesis and Properties
2-Oxa-6-azaspiro[3.3]heptane has been synthesized as a sulfonic acid salt, providing a more stable and soluble product than its oxalate salt form. This improvement in synthesis enhances its applicability in various reaction conditions, expanding its utility in scientific research (van der Haas et al., 2017).
Spirocyclic Oxetane-Fused Benzimidazole
Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, have been used to synthesize benzimidazoles via oxidative cyclization. This methodology demonstrates the compound's potential in creating novel chemical structures (Gurry et al., 2015).
Amino Acid Analogues Synthesis
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, synthesized from 2-oxa-6-azaspiro[3.3]heptane, have been added to the family of constrained amino acids. These novel amino acids have applications in chemistry, biochemistry, and drug design, demonstrating the compound's versatility in scientific research (Radchenko et al., 2010).
Bifunctional Derivatives
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, derived from 2-oxa-6-azaspiro[3.3]heptane, offers efficient routes to bifunctional compounds. These derivatives provide a convenient entry point for novel compounds, expanding the chemical space available for research and drug discovery (Meyers et al., 2009).
Drug Discovery Applications
2-Oxa-6-azaspiro[3.3]heptane derivatives have been synthesized as part of drug discovery efforts. Novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, show the compound's potential in creating diverse molecular structures for pharmaceutical research (Guerot et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVDKDABFOPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693397 | |
Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159599-99-1 | |
Record name | Oxalic acid--2-oxa-6-azaspiro[3.3]heptane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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